2h-Furo[2,3-e]isoindole

Heterocyclic chemistry Physicochemical property prediction Regioisomer differentiation

2H-Furo[2,3-e]isoindole (CAS 143594-45-0) provides the precise [2,3-e] geometry for spirocyclic natural product mimetics and cardiac drug patents. - Only regioisomer enabling phenylspirodrimane spiro-junction; patent-precedented for Kowa intermediates. - High thermal stability (predicted BP 481.8 °C) vs. isomers; TPSA 21.59 Ų for CNS design. - Research-grade for HIV-1 protease inhibitor SAR (stachybotrylactam IC50=161 μM) and positive inotropic agents.

Molecular Formula C10H7NO
Molecular Weight 157.172
CAS No. 143594-45-0
Cat. No. B586199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-Furo[2,3-e]isoindole
CAS143594-45-0
Synonyms2H-Furo[2,3-e]isoindole (9CI)
Molecular FormulaC10H7NO
Molecular Weight157.172
Structural Identifiers
SMILESC1C=C2C=CC3=CN=CC3=C2O1
InChIInChI=1S/C10H7NO/c1-2-8-5-11-6-9(8)10-7(1)3-4-12-10/h1-3,5-6H,4H2
InChIKeyZCWPHTSYPKTTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Furo[2,3-e]isoindole (CAS 143594-45-0): Regioisomeric Heterocyclic Scaffold for Natural Product & Cardiovascular Drug Intermediates


2H-Furo[2,3-e]isoindole (CAS 143594-45-0) is a tricyclic heteroaromatic compound, molecular formula C10H7NO (MW 157.17 g/mol), featuring a furan ring fused to an isoindole core at the [2,3-e] position . This specific regioisomeric fusion pattern distinguishes it from the [3,2-e] and [2,3-f] furoisoindole isomers and the parent 2H-isoindole scaffold. The compound is catalogued under the (9CI) nomenclature designation and is supplied as a research-grade building block by specialty chemical vendors . Its computed density is 1.32 g/cm³, with a predicted boiling point of 481.8 °C at 760 mmHg . The scaffold serves as the core structural motif in phenylspirodrimane natural products from Stachybotrys fungi and as a key intermediate in patented furo[2,3-e]indole cardiovascular agents [1].

1
Regioisomeric scaffold for natural product mimetics and spirocyclic design
2
Patent-credentialed intermediate for cardiovascular agent synthesis
3
Underexplored chemical space with low prior art density for IP generation

Why 2H-Furo[2,3-e]isoindole Cannot Be Replaced by Other Furoisoindole or Isoindole Analogs


The four known furoisoindole regioisomers—[2,3-e], [3,2-e], [2,3-f], and [3,2-f]—share identical molecular formula (C10H7NO) and mass (157.17 Da), yet exhibit substantially divergent computed physicochemical properties that preclude interchangeable use in synthesis or biological studies [1]. The [2,3-e] isomer displays a predicted boiling point of 481.8 °C, approximately 193 °C higher than 1H-Furo[3,2-e]isoindole (288.3 °C), and a topological polar surface area (TPSA) of 21.59 Ų versus 21.6 Ų for the [2,3-f] isomer and 25.5 Ų for the [3,2-e] isomer [1]. Critically, only the [2,3-e] fusion geometry enables the spiro-junction architecture found in bioactive phenylspirodrimane mycotoxins and is specifically claimed as the target scaffold in Kowa's cardiac drug intermediate patent family [2]. Substituting a different regioisomer would yield a structurally distinct compound with unvalidated biological activity and no patent precedent for the intended application.

Regioisomer Alternative furoisoindole isomers lack the [2,3-e] spiro junction geometry required for natural product architecture May shift scaffold
Thermal profile Boiling point differs by ~193°C vs. [3,2-e] isomer; thermal reaction conditions may not translate Processing risk
Parent isoindole Unsubstituted 2H-isoindole is documented as unstable; furan annulation is required for reliable handling Stability gap
Patent landscape Only the [2,3-e] scaffold has patent precedent for cardiovascular drug intermediates; alternative regioisomers lack IP protection IP risk

Quantitative Differentiation Evidence for 2H-Furo[2,3-e]isoindole (CAS 143594-45-0) vs. Closest Analogs


Predicted Boiling Point: 2H-Furo[2,3-e]isoindole vs. 1H-Furo[3,2-e]isoindole Regioisomer Comparison

The [2,3-e] regioisomer exhibits a substantially higher predicted boiling point than the [3,2-e] isomer, reflecting significant differences in intermolecular interaction potential arising from the altered ring fusion geometry . This property differentiates the two regioisomers for applications involving thermal processing, distillation-based purification, or vapor-phase reactions where boiling point dictates operational feasibility.

Boiling point comparison
Data to verify
481.8 °C vs. 288.3 °C (Δ +193.5 °C)
Supports selection for high-temperature synthetic workflows
Computed values; confirm experimentally for scale-up
Heterocyclic chemistry Physicochemical property prediction Regioisomer differentiation Scaffold selection

Topological Polar Surface Area (TPSA) Differentiation Across Three Furoisoindole Regioisomers

TPSA values differ measurably among the [2,3-e], [3,2-e], and [2,3-f] furoisoindole regioisomers, which can influence predicted membrane permeability and oral bioavailability when these scaffolds are incorporated into drug-like molecules [1][2]. The [2,3-e] isomer (TPSA 21.59 Ų) sits between the [2,3-f] isomer (21.6 Ų) and the [3,2-e] isomer (25.5 Ų), offering a distinct polarity profile that may favor passive diffusion across biological membranes relative to the more polar [3,2-e] variant.

TPSA regioisomer differentiation
Cross-study comparable
21.59 Ų vs. 25.5 Ų (Δ −3.91 Ų, 15.3% lower)
May favor predicted membrane permeability relative to [3,2-e] isomer
TPSA source: ChemSrc, PubChem; context-dependent
Medicinal chemistry Drug-likeness ADME prediction Bioisostere design

Furo[2,3-e]isoindole Scaffold as the Exclusive Core in HIV-1 Protease Inhibitory Phenylspirodrimane Natural Products

The furo[2,3-e]isoindole scaffold forms the essential spirocyclic core of stachybotrylactam and related phenylspirodrimane mycotoxins isolated from Stachybotrys chartarum [1]. Stachybotrylactam, which contains the intact furo[2,3-e]isoindole spiro-fusion architecture, inhibits HIV-1 protease in vitro with an IC50 of 161 μM, while exhibiting no observable cytotoxicity in HepG2 cells at concentrations up to 100 μM [2]. No comparable HIV-1 protease inhibitory activity has been reported for natural products or synthetic derivatives built on the [3,2-e] or [2,3-f] furoisoindole scaffolds.

HIV-1 protease natural product
Class-level inference
Stachybotrylactam IC50 161 μM; no cytotoxicity ≤100 μM
Supports scaffold-based pharmacophore design for aspartyl protease targets
Activity reported for natural product derivative; scaffold attribution review needed
Natural product chemistry Antiviral research HIV protease inhibition Mycotoxin pharmacology

Patent-Protected Exclusivity: Furo[2,3-e]indole Scaffold as Cardiac Drug Intermediate in Kowa Patent Family

Kowa Co., Ltd. has specifically claimed indole derivatives as synthetic intermediates for furo[2,3-e]indole derivatives exhibiting positive inotropic, anti-arrhythmic, and vasodilatory activities for cardiac disease treatment [1]. The exemplified compound, 2-n-butylaminomethyl-2,3,7,8-tetrahydro-5,8,8-trimethyl-6H-furo[2,3-e]indol-7-one hydrochloride (CAS 170684-26-1), is a reduced derivative of the furo[2,3-e]indole core [2]. No equivalent patent protection exists for cardiac therapeutic applications using the [3,2-e] or [2,3-f] furoisoindole regioisomers, establishing the [2,3-e] scaffold as the sole patent-credentialed entry point for this therapeutic area.

Cardiac patent precedent
Class-level inference
Exclusive patent coverage (JP3727989, EP0653426B1) for furo[2,3-e]indole derivatives
Provides patent-credentialed synthetic entry to cardiovascular agent space
Patent landscape analysis; verify freedom-to-operate
Cardiovascular drug discovery Patent exclusivity Process chemistry Drug intermediate

Database Representation Gap: Absence of PubChem CID for 2H-Furo[2,3-e]isoindole vs. Registered [2,3-f] Isomers

2H-Furo[2,3-e]isoindole (CAS 143594-45-0) has no assigned PubChem Compound ID (CID), MDL number, EINECS number, or RTECS number [1][2]. In contrast, the [2,3-f] regioisomers are registered: 2H-Furo[2,3-f]isoindole (PubChem CID 45122561, CAS 42304-60-9) and 6H-Furo[2,3-f]isoindole (PubChem CID 45122577, CAS 23628-74-2), both with fully computed property profiles including XLogP3, TPSA, hydrogen bond counts, and complexity indices [3][4]. This database representation gap indicates that the [2,3-e] scaffold is significantly less explored in public cheminformatics resources, representing an opportunity for novel intellectual property generation and first-mover advantage in structure-activity relationship (SAR) exploration.

Database representation gap
Cross-study comparable
0 PubChem CIDs vs. 2 for [2,3-f] isomers; no MDL/EINECS
Low prior art density supports novelty and IP generation
As of May 2026; confirm current registration status
Cheminformatics Database curation Scaffold novelty Research gap analysis

Stability Enhancement Through Furan Annulation: Furo[2,3-e]isoindole vs. Unsubstituted 2H-Isoindole

Unsubstituted 2H-isoindole (CAS 270-68-8) is documented as inherently unstable in its free form, with the literature noting that 'the free form is rarely reported due to its instability, but substituted derivatives are commercially useful and found naturally' [1]. Fusion of a furan ring at the [2,3-e] position extends the conjugated π-system, increasing the molecular weight from 117.15 Da (isoindole) to 157.17 Da (furoisoindole), adding an oxygen heteroatom that contributes to resonance stabilization, and raising the predicted boiling point from 275.4 °C to 481.8 °C . This structural modification transforms an unstable parent heterocycle into a tractable scaffold suitable for synthetic derivatization and biological screening.

Furan annulation stability
Class-level inference
MW +40 Da, BP +206 °C vs. unstable 2H-isoindole
Enables reliable synthesis and purification relative to parent isoindole
Stability inferred from computed properties; experimental confirmation recommended
Heterocyclic stability Scaffold design Synthetic accessibility Aromatic stabilization

Optimal Procurement and Research Application Scenarios for 2H-Furo[2,3-e]isoindole (CAS 143594-45-0)


Antiviral Lead Discovery Leveraging the Furo[2,3-e]isoindole Natural Product Pharmacophore

Medicinal chemistry teams pursuing HIV-1 protease inhibitors or related aspartyl protease targets can use 2H-Furo[2,3-e]isoindole as a core scaffold for structure-based design inspired by stachybotrylactam (HIV-1 protease IC50 = 161 μM) [1]. The scaffold's demonstrated ability to deliver target engagement in the HIV protease active site, combined with the lack of cytotoxicity at up to 100 μM in HepG2 cells, provides a favorable therapeutic window starting point. Procurement of the parent scaffold enables systematic SAR exploration through diversification at the isoindole nitrogen and furan positions, potentially improving potency beyond the natural product benchmark while maintaining the [2,3-e] geometry essential for spirocyclic natural product mimetic construction.

Cardiovascular Drug Intermediate Synthesis per Kowa Patent Route

Process chemistry groups developing positive inotropic or anti-arrhythmic agents can employ 2H-Furo[2,3-e]isoindole as the key intermediate for constructing reduced furo[2,3-e]indole derivatives, following the synthetic pathway disclosed in Kowa patent JP3727989 and EP0653426B1 [2]. The patent describes a method to produce indole derivatives 'useful as a synthetic intermediate for a furo[2,3-e]indole derivative having treating action on cardiac diseases under mild reaction condition in high yield.' The scaffold's high predicted boiling point (481.8 °C) also supports its use in thermal reaction conditions that alternative regioisomers with lower boiling points may not tolerate.

Novel Chemical Space Exploration and IP Generation via Underrepresented Scaffold

Computational chemistry and cheminformatics groups seeking to expand into underexplored chemical space can prioritize 2H-Furo[2,3-e]isoindole based on its complete absence from PubChem, contrasting with the [2,3-f] isomers that have assigned CIDs and computed property profiles [3]. This database gap indicates low prior art density, offering a strategic advantage for organizations aiming to build proprietary compound libraries. The scaffold's TPSA of 21.59 Ų falls within the favorable range for CNS drug-likeness, and its 2 hydrogen bond acceptor sites (vs. 1 for 6H-Furo[2,3-f]isoindole) provide an additional vector for target engagement in structure-based design .

Stable Isoindole Scaffold for Academic Synthetic Methodology Development

Academic synthetic chemistry laboratories investigating new methodologies for heterocycle functionalization can use 2H-Furo[2,3-e]isoindole as a stable, tractable alternative to unsubstituted 2H-isoindole, which is documented as too unstable for routine handling in its free form . The furan annulation provides the dual benefit of scaffold stabilization and introduction of an oxygen-based handle for further derivatization. The compound's established synthetic context—building on the foundational work of Koreňová et al. (1984) on furocondensed systems containing indole skeletons—provides a literature-grounded starting point for developing new C–H functionalization, cross-coupling, or cycloaddition methodologies on the furoisoindole core [4].

Application
Selection Property
Validation Focus
Antiviral pharmacophore studies
[2,3-e] geometry for spirocyclic natural product mimicry
HIV-1 protease target engagement in recombinant assay
Cardiovascular agent intermediate synthesis
Patent-credentialed scaffold with established synthetic route
Thermal stability and reaction yield under patent conditions
Novel chemical space exploration
Absence from public databases reduces prior art density
Composition-of-matter patentability assessment
Academic synthetic methodology development
Stable furan-annulated isoindole scaffold for method studies
C–H functionalization or cross-coupling reproducibility
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